Hafnium acetylacetonate

Description

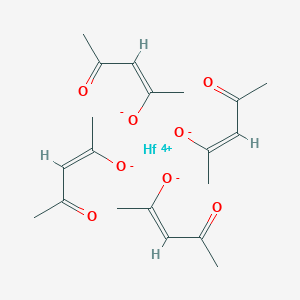

Structure

3D Structure of Parent

Properties

IUPAC Name |

hafnium(4+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFIMQJAFAOJPD-MTOQALJVSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hf+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hf+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28HfO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045422 | |

| Record name | Hafnium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17475-67-1 | |

| Record name | Hafnium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hafnium Acetylacetonate (C₂₀H₂₈HfO₈): A Gateway to Advanced Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hafnium acetylacetonate (B107027), with the chemical formula C₂₀H₂₈HfO₈, is a coordination complex that has traditionally found applications in materials science, particularly as a precursor for the deposition of hafnium dioxide (HfO₂) thin films in the semiconductor industry. However, the unique properties of hafnium, particularly its high atomic number, have opened up a new frontier for this compound in the biomedical field. This technical guide provides a comprehensive overview of hafnium acetylacetonate, with a specific focus on its emerging and significant role as a precursor for the synthesis of hafnium-based nanomaterials for advanced applications in cancer therapy and drug delivery. This document details the physicochemical properties of this compound, provides experimental protocols for its synthesis and its conversion to functional nanomaterials, and explores the cellular mechanisms underlying the therapeutic action of these nanomaterials.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. The central hafnium atom is coordinated to four acetylacetonate ligands, resulting in a square antiprismatic geometry.[1] Key quantitative properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈HfO₈ | [2] |

| Molecular Weight | 574.93 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 193 °C (decomposes) | [2] |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, chloroform, benzene, and toluene. Hydrolyzes in water. | [2] |

| CAS Number | 17475-67-1 | [2] |

Synthesis and Formulation

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a hafnium salt with acetylacetone (B45752) in a suitable solvent. The following protocol is adapted from established methods:[2]

Materials:

-

Hafnium tetrachloride (HfCl₄)

-

Acetylacetone (Hacac)

-

Methanol (anhydrous)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Dissolve 40.0 g of anhydrous HfCl₄ in 250 mL of anhydrous methanol in a 1000 mL reaction flask.

-

Add 74 mL of acetylacetone to the solution.

-

Adjust the pH of the solution to between 6 and 9 by slowly adding a solution of NaOH. The pH can be reverse-adjusted with acetylacetone if necessary.

-

Heat the reaction mixture to 60°C and maintain it for 5 hours with stirring.

-

Filter the solution to remove any precipitate.

-

Concentrate the filtrate to dryness to obtain the intermediate, a this compound dimer containing hydroxyl bridges (Hf₂(OH)₂(acac)₆). The reported yield for this step is approximately 98%.

-

Add the obtained 60.27 g of the intermediate to 400-800 mL of acetylacetone.

-

Heat the mixture to reflux for 1-4 hours.

-

Filter the hot solution to remove any insoluble material.

-

Cool the filtrate to allow for the crystallization of this compound.

-

Collect the crystals by filtration and dry them. The reported yield of the final product is approximately 88.6%, with a purity of 99.52% as determined by HPLC.

Experimental Protocol: Synthesis of Hafnium Oxide (HfO₂) Nanoparticles

This compound serves as an excellent precursor for the synthesis of HfO₂ nanoparticles due to its solubility in organic solvents and its ability to decompose cleanly to the oxide. The following is a representative precipitation method for the synthesis of HfO₂ nanoparticles, where a hafnium precursor like hafnium tetrachloride is used, and for which this compound can be adapted as a starting material in a suitable solvent system.[3]

Materials:

-

Hafnium tetrachloride (HfCl₄) (or this compound)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of HfCl₄ in deionized water.

-

Prepare a 0.4 M solution of NaOH in deionized water.

-

Slowly add the NaOH solution dropwise to the HfCl₄ solution with vigorous stirring. A volume ratio of 4:1 (NaOH:HfCl₄) is recommended.

-

Continue stirring for 8 hours to allow for the formation of a white precipitate of hafnium hydroxide.

-

Wash the precipitate with deionized water and collect it by centrifugation at 4000 rpm.

-

Dry the product at 100°C for 3 hours.

-

Calcined the dried powder at 500°C for 2 hours to obtain hafnium oxide (HfO₂) nanoparticles.

Applications in Drug Development

While this compound itself is not a therapeutic agent, its role as a precursor to hafnium-based nanomaterials places it at the forefront of innovative cancer therapies and drug delivery systems.

Hafnium Oxide Nanoparticles as Radiosensitizers

The high atomic number (Z=72) of hafnium makes HfO₂ nanoparticles highly effective at absorbing X-ray radiation. When these nanoparticles are localized within a tumor and irradiated, they significantly enhance the local radiation dose, leading to increased generation of reactive oxygen species (ROS) and greater damage to cancer cells, a process known as radiosensitization.

A notable example is NBTXR3, a crystalline HfO₂ nanoparticle formulation that has undergone extensive preclinical and clinical investigation. Studies have shown that NBTXR3, when activated by radiotherapy, can significantly improve tumor control and patient outcomes in various cancers, including soft tissue sarcoma and head and neck cancers.

Table 2: Efficacy of Hafnium Oxide Nanoparticles in Preclinical and Clinical Studies

| Study Type | Cancer Model | Key Findings | Reference |

| Preclinical | Human cancer models | Marked antitumor activity demonstrated. Nine-fold radiation dose enhancement compared to water. | [4] |

| Clinical (Phase I) | Head and Neck Squamous Cell Carcinoma | Favorable safety profile and improved tumor response. | |

| Clinical (Phase II/III) | Soft Tissue Sarcoma | Doubled the pathological complete response rate compared to radiotherapy alone. | [2] |

Hafnium-Based Metal-Organic Frameworks (MOFs) for Drug Delivery

Hafnium-based MOFs are a class of porous materials constructed from hafnium-containing nodes and organic linkers. Their high porosity, tunable pore size, and large surface area make them promising candidates for drug delivery applications. This compound can be utilized as a precursor for the hafnium nodes in the synthesis of these MOFs. These MOFs can be loaded with therapeutic agents and potentially targeted to specific tissues or cells for controlled drug release. Research in this area is ongoing, with a focus on designing biocompatible and biodegradable hafnium-based MOFs for various therapeutic applications.

Mechanism of Action: Signaling Pathways in Radiosensitization

The primary mechanism by which hafnium oxide nanoparticles enhance the effects of radiotherapy is through the increased production of ROS, which induces significant DNA damage and triggers cellular apoptosis. The key steps in this process are illustrated in the signaling pathway diagram below.

References

- 1. Synthesis and Thermal Stability of HfO2 Nanoparticles | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 2. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]

Hafnium acetylacetonate CAS number 17475-67-1

An In-Depth Technical Guide to Hafnium (IV) Acetylacetonate (B107027) (CAS: 17475-67-1)

Introduction

Hafnium (IV) acetylacetonate, with the CAS number 17475-67-1, is an organometallic coordination complex of significant interest in materials science and catalysis.[1] This white to off-white crystalline powder, denoted as Hf(acac)₄, is recognized for its thermal stability, volatility, and solubility in organic solvents.[1][2][3] These properties make it an exceptionally valuable precursor for the deposition of hafnium dioxide (HfO₂) thin films via techniques like Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[2][4] HfO₂ is a critical high-k dielectric material in the semiconductor industry, replacing silicon dioxide in modern transistors.[4]

Furthermore, Hafnium (IV) acetylacetonate serves as a catalyst in various polymerization reactions and in the synthesis of advanced nanomaterials.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and associated experimental protocols, tailored for researchers, scientists, and professionals in materials and chemical development.

Physicochemical and Structural Properties

Hafnium (IV) acetylacetonate's utility is fundamentally linked to its distinct chemical and physical characteristics.

Molecular Structure

The central hafnium atom in Hf(acac)₄ is coordinated to four bidentate acetylacetonate ligands.[1] This coordination results in an eight-coordinate complex with a square antiprismatic geometry.[2][5] The molecule possesses D₂ symmetry, rendering it chiral.[5] Single-crystal X-ray diffraction has confirmed this monomeric structure, revealing eight nearly equivalent hafnium-oxygen bonds.[1][2]

Data Summary

The quantitative properties of Hafnium (IV) acetylacetonate are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 17475-67-1 | [1][2] |

| Molecular Formula | C₂₀H₂₈HfO₈ | [1][5] |

| Molecular Weight | 574.93 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [1][5][7] |

| Melting Point | ~193 °C (with decomposition) | [1][7][8] |

| Boiling Point | 82 °C at 1 mmHg | [7] |

| Solubility | Soluble in organic solvents | [2][3][9] |

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [10] |

| a | 21.5493(4) Å | [10] |

| b | 8.36720(10) Å | [10] |

| c | 13.9905(3) Å | [10] |

| β | 116.5550(10)° | [10] |

| Hf-O Bond Lengths | 2.153 - 2.191 Å | [10] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Feature | Wavenumber/Shift | Reference(s) |

| Infrared (IR) | C=O stretching vibrations | 1529–1595 cm⁻¹ | [1] |

| Infrared (IR) | Hf-O bond vibrations | 450–565 cm⁻¹ | [1] |

| ¹H NMR | Confirms acetylacetonate ligand | Signals for methyl (CH₃) and methine (CH) protons | [1] |

Table 4: Thermal Properties

| Property | Temperature | Atmosphere | Products | Reference(s) |

| Evaporation Onset | ~190 °C | Air or Nitrogen | Gaseous Hf(acac)₄ | [4][11][12] |

| Decomposition Range | 245-250 °C | Air or Nitrogen | HfO₂, Acetylacetone (B45752), Acetone, etc. | [4][11][12] |

Synthesis and Handling

Synthetic Route

The most common synthesis of Hf(acac)₄ involves the reaction of hafnium tetrachloride (HfCl₄) with acetylacetone (Hacac) in a suitable organic solvent.[1][5] A base is typically added to facilitate the deprotonation of acetylacetone, forming the acetylacetonate anion which then coordinates to the hafnium center.[1] It is critical to perform the synthesis under anhydrous conditions, as hafnium tetrachloride is highly susceptible to hydrolysis, which can lead to the formation of hafnium oxychlorides and other impurities.[1]

Experimental Protocol: Synthesis of Hf(acac)₄

This protocol is a generalized procedure based on common synthetic descriptions.[1][5]

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous hafnium tetrachloride (HfCl₄) to a flask containing an anhydrous, non-aqueous solvent such as toluene.

-

Ligand Addition : Slowly add a stoichiometric excess (e.g., 4.2 equivalents) of acetylacetone (Hacac) to the HfCl₄ suspension while stirring.

-

Base Addition : To facilitate the reaction, slowly add a suitable base (e.g., ammonia (B1221849) or a non-coordinating organic base) to neutralize the HCl formed during the reaction.

-

Reaction : Allow the mixture to stir at room temperature or with gentle heating for several hours until the reaction is complete.

-

Isolation : Filter the reaction mixture to remove any precipitated salts (e.g., ammonium (B1175870) chloride).

-

Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable organic solvent or by vacuum sublimation.

-

Characterization : Confirm the identity and purity of the white crystalline product using techniques such as NMR, IR spectroscopy, and elemental analysis.

Safety and Handling

Hafnium (IV) acetylacetonate is classified as an irritant.[13]

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]

-

Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid breathing dust. Wash hands thoroughly after handling.[15]

-

Storage : Store in a tightly sealed container in a cool, dry place. The material can be sensitive to air and moisture.[7]

Key Applications and Methodologies

Precursor for Hafnium Dioxide (HfO₂) Thin Films

The primary application of Hf(acac)₄ is as a precursor for depositing HfO₂ thin films by MOCVD.[4] The precursor is heated to achieve sublimation, and the resulting vapor is transported to a heated substrate where it thermally decomposes to form a solid HfO₂ film.[4][11]

-

Substrate Preparation : Place a clean silicon wafer or other desired substrate onto the heater stage within the CVD reactor chamber.

-

System Purge : Evacuate the chamber and purge with an inert gas (e.g., nitrogen) to remove atmospheric contaminants.

-

Precursor Heating : Heat the Hf(acac)₄ precursor in a bubbler or sublimation vessel to its evaporation temperature (approx. 190 °C) to generate a stable vapor pressure.[4][12]

-

Vapor Transport : Use a controlled flow of an inert carrier gas to transport the precursor vapor into the reaction chamber. An oxidizing agent like O₂ can be introduced if needed.

-

Deposition : Heat the substrate to the desired deposition temperature (typically >250 °C, often in the 400-550 °C range) to induce thermal decomposition of the precursor on the surface.[12]

-

Cool Down : After the desired film thickness is achieved, stop the precursor flow, turn off the heaters, and allow the system to cool down under an inert gas flow.

-

Film Characterization : Analyze the deposited HfO₂ film for thickness, composition, crystallinity, and dielectric properties.

During CVD, Hf(acac)₄ decomposes to form solid HfO₂ and various gaseous byproducts. The acetylacetone ligand itself can undergo further thermal reactions.[4][11]

Role in Catalysis

Hafnium (IV) acetylacetonate also functions as an effective catalyst, particularly in polymer science.

Hf(acac)₄ can be used as a catalyst, often in conjunction with a co-catalyst like titanium tetrabutoxide (TBT), for the synthesis of PBT.[1][5] This catalytic system can enhance the reaction rate, reduce polymerization time, and improve the processability of the final polymer.[1]

Conclusion

Hafnium (IV) acetylacetonate (CAS: 17475-67-1) is a versatile and crucial compound in modern materials chemistry. Its well-defined structure, thermal stability, and volatility make it an ideal precursor for the fabrication of high-quality hafnium dioxide dielectric layers, a cornerstone of the semiconductor industry. Its catalytic activity in polymerization and advanced material synthesis further broadens its utility. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe application in both academic research and industrial development.

References

- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]

- 2. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]

- 3. CAS 17475-67-1: Hafnium acetylacetonate | CymitQuimica [cymitquimica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. strem.com [strem.com]

- 7. Hafnium(IV) 2,4-pentanedionate | this compound | HfO8C20H28 - Ereztech [ereztech.com]

- 8. 17475-67-1[Hafnium(Ⅳ) acetylacetonate 97%]- Jizhi Biochemical [acmec.com.cn]

- 9. americanelements.com [americanelements.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C20H28HfO8 | CID 21953595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hafnium AcetylacetonateCAS #: 17475-67-1 [eforu-chemical.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to Hafnium(IV) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hafnium(IV) acetylacetonate (B107027), a coordination compound of significant interest in materials science and with emerging relevance in biomedical applications. This document details its physicochemical properties, experimental protocols for its synthesis, and its applications, particularly as a precursor for hafnium-based biomaterials.

Physicochemical Properties and Molecular Weight

Hafnium(IV) acetylacetonate, also known as Hf(acac)₄, is a white, solid organometallic compound.[1] It is characterized by a central hafnium ion coordinated to four bidentate acetylacetonate ligands.[2] This coordination results in a square antiprismatic geometry, rendering the complex chiral.[1][2] The compound is soluble in various common organic solvents, including methanol (B129727), ethanol, and benzene, but it hydrolyzes in water.[3]

The molecular weight of Hafnium(IV) acetylacetonate is a fundamental property for quantitative experimental work. It is derived from its chemical formula, C₂₀H₂₈HfO₈.[4][5]

Molecular Weight Calculation:

-

Hafnium (Hf): 1 x 178.49 g/mol = 178.49 g/mol

-

Carbon (C): 20 x 12.011 g/mol = 240.22 g/mol

-

Hydrogen (H): 28 x 1.008 g/mol = 28.224 g/mol

-

Oxygen (O): 8 x 15.999 g/mol = 127.992 g/mol

-

Total Molecular Weight: 178.49 + 240.22 + 28.224 + 127.992 = 574.93 g/mol

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈HfO₈ | [4][5] |

| Molecular Weight | 574.93 g/mol | [3][4] |

| CAS Number | 17475-67-1 | [2][4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | ~193 °C (with decomposition) | [2][5] |

| Boiling Point | 82°C at 0.001 mmHg | [5] |

| Molecular Geometry | Square Antiprismatic | [1][2] |

| Crystal System | Monoclinic | [6] |

| Space Group | C2/c | [6] |

Experimental Protocols: Synthesis and Purification

The synthesis of high-purity Hafnium(IV) acetylacetonate is crucial for its application as a precursor in deposition techniques. Several methods have been reported, with newer protocols designed to avoid hazardous solvents and improve yield.

Protocol 1: General Synthesis from Hafnium Tetrachloride

This is a traditional method for preparing Hf(acac)₄.[1]

-

Reactants: Hafnium tetrachloride (HfCl₄) and acetylacetone (B45752) (Hacac).

-

Procedure: The reaction is carried out in the presence of a base. The base facilitates the deprotonation of acetylacetone, allowing it to coordinate with the hafnium ion.

-

Purification: The crude product is often purified by recrystallization. One documented method involves dissolving the crude material in benzene, followed by reprecipitation with petroleum ether.[7]

Protocol 2: Novel Methanol-Based Synthesis

This improved process offers high yield and purity while avoiding the use of highly toxic solvents like benzene.[3][8] The workflow involves the formation of a stable intermediate.

-

Step 1: Formation of Intermediate. Dissolve anhydrous hafnium tetrachloride (40.0g) in methanol (250ml). Add acetylacetone (74ml) to the solution.

-

Step 2: pH Adjustment. Adjust the solution's pH to a range of 6 to 9 using NaOH.

-

Step 3: Reaction. Heat the mixture at 60°C for 5 hours. This leads to the formation of a hydroxyl-bridged dimer intermediate, Hf₂(OH)₂(acac)₆.

-

Step 4: Isolation of Intermediate. The reaction solution is concentrated to dryness to yield the intermediate complex.

-

Step 5: Conversion to Final Product. Add the isolated intermediate (60.27g) to an excess of acetylacetone (400-800ml) and heat to reflux for 1-4 hours.

-

Step 6: Final Purification. Filter the hot solution to remove any insoluble matter. Upon cooling, pure Hafnium(IV) acetylacetonate crystallizes. The crystals are then filtered and dried. The reported purity of the product from this method is 99.52%.[3]

Applications in Research and Drug Development

While not a therapeutic agent itself, Hafnium(IV) acetylacetonate is a critical precursor material for creating hafnium-based compounds and thin films with significant applications in the electronics and biomedical fields.

3.1. Precursor for Hafnium Dioxide (HfO₂) Thin Films

The primary application of Hf(acac)₄ is as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD).[7] In this process, the volatile Hf(acac)₄ is heated and transported into a reaction chamber where it thermally decomposes on a substrate to form high-purity hafnium dioxide (HfO₂) thin films.[2][7] HfO₂ is a high-k dielectric material, making it invaluable in the semiconductor industry.[3]

3.2. Relevance to Drug and Medical Device Development

The HfO₂ films produced from Hf(acac)₄ have demonstrated significant biocompatibility and bioactivity, making them relevant to drug and medical device development professionals.

-

Promoting Osteogenesis: Research has shown that HfO₂ layers can promote the healing process in bone fractures.[9] Specifically, surfaces coated with HfO₂ via atomic layer deposition (a similar technique to MOCVD) enhance early bone formation (osteogenesis).[9] This is particularly relevant for orthopedic implants and devices designed to treat conditions like osteoporosis.[9]

-

Mechanism of Action: The pro-osteogenic effect of HfO₂ is linked to the activation of a specific signaling pathway. Studies indicate that HfO₂ surfaces activate the Runx2-OPN-mir21A axis .[9] Runx2 is a master transcription factor for osteoblast differentiation, and Osteopontin (OPN) is a key bone matrix protein. The activation of this pathway leads to enhanced osteoblast activity and inhibits the function of osteoclasts, the cells responsible for bone resorption.[9]

-

Contrast Agents: Beyond biomaterial coatings, other hafnium complexes, such as those with polyaminocarboxylic acids, are being investigated as potential contrast agents for computed tomography, offering an alternative to traditional iodinated compounds.[10] This highlights the broader potential of hafnium chemistry in diagnostic and therapeutic applications.

3.3. Catalysis

Hafnium(IV) acetylacetonate also functions as a catalyst in polymer science. It is used, sometimes in conjunction with other catalysts like titanium tetrabutoxide, in the production of poly(butylene terephthalate) (PBT), where it can improve catalytic activity and enhance the properties of the final polymer.[1][2]

References

- 1. Hafnium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]

- 3. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]

- 4. strem.com [strem.com]

- 5. 17475-67-1[Hafnium(Ⅳ) acetylacetonate 97%]- Jizhi Biochemical [acmec.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]

- 9. Hafnium (IV) oxide obtained by atomic layer deposition (ALD) technology promotes early osteogenesis via activation of Runx2-OPN-mir21A axis while inhibits osteoclasts activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hafnium Acetylacetonate

For researchers, scientists, and professionals in materials science and chemical synthesis, a deep understanding of the atomic arrangement of precursor compounds is paramount. This technical guide provides a comprehensive analysis of the crystal structure of hafnium acetylacetonate (B107027) (Hf(acac)₄), a key precursor in the fabrication of hafnium-based materials.

Hafnium acetylacetonate is a coordination complex with the chemical formula Hf(C₅H₇O₂)₄. Its utility as a precursor, particularly in chemical vapor deposition (CVD) for producing high-quality hafnium dioxide (HfO₂) thin films, is intrinsically linked to its molecular structure and crystalline packing. This guide delves into the precise atomic arrangement determined by single-crystal X-ray diffraction, presenting the key structural parameters, the experimental protocols for its characterization, and a visual representation of the analytical workflow.

Molecular and Crystal Structure: A Square Antiprismatic Coordination

The solid-state structure of this compound reveals a monomeric complex where the central hafnium atom is coordinated to four bidentate acetylacetonate ligands.[1] The eight oxygen atoms from the four ligands result in a coordination number of eight for the hafnium center.[1] This coordination environment adopts a distorted square antiprismatic geometry.[2][3] This arrangement provides a stable configuration for the eight-coordinate complex.[1] The molecule possesses D₂ symmetry, rendering it chiral.[3]

The crystal structure is characterized by discrete mononuclear complexes held together by van der Waals forces.[4] This molecular nature contributes to its volatility, a crucial property for CVD precursors.

Quantitative Crystallographic Data

The precise dimensions and symmetry of the crystal lattice have been determined through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system with the space group C2/c.[1][4][5] Key crystallographic data are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈HfO₈ |

| Molecular Weight | 574.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 21.5493(4) Å |

| b | 8.36720(10) Å |

| c | 13.9905(3) Å |

| α | 90° |

| β | 116.5550(10)° |

| γ | 90° |

| Volume | 2255.4(1) ų |

| Z | 4 |

| Calculated Density | 1.692 g/cm³ |

| Hf-O Bond Distances | 2.153 – 2.191 Å |

Data sourced from studies conducted at -30°C.[4]

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, beginning with the synthesis of the compound and culminating in the analysis of diffraction data.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hafnium tetrachloride (HfCl₄) with acetylacetone (B45752) (Hacac) in a suitable solvent.[3]

-

Reaction Setup: Anhydrous hafnium tetrachloride is dissolved in methanol.[6][7]

-

Ligand Addition: An excess of acetylacetone is added to the methanolic solution of HfCl₄.[6]

-

pH Adjustment: The pH of the solution is carefully adjusted to a value between 5 and 6 using a base, such as sodium hydroxide. This deprotonates the acetylacetone, facilitating its coordination to the hafnium center.[5][6][7]

-

Reaction Conditions: The reaction mixture is heated, for instance at 60°C for approximately 5 hours, to ensure the complete formation of the complex.[5][8]

-

Isolation of Crude Product: After the reaction, the solution is processed to isolate the crude this compound. This can involve filtration to remove any precipitates and concentration of the filtrate.[7]

-

Purification and Crystallization: The crude product is purified by recrystallization. A common method involves dissolving the crude material in a solvent like benzene (B151609) or a toluene-hexane mixture and then inducing precipitation by adding a non-solvent such as petroleum ether.[5][6] This process yields crystals suitable for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

The definitive structural characterization is achieved through single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., -30°C or 100 K) to minimize thermal vibrations of the atoms.[4][5] It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.[4]

Visualizing the Workflow

The logical flow from synthesis to structural elucidation can be represented as follows:

References

- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]

- 8. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]

Synthesis and Characterization of Hafnium(IV) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hafnium(IV) acetylacetonate (B107027), Hf(acac)₄, is an organometallic coordination complex with significant applications in materials science, particularly as a precursor for the chemical vapor deposition (CVD) of hafnium dioxide (HfO₂) thin films used in the semiconductor industry.[1] This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of Hf(acac)₄, presenting detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow.

Physicochemical Properties

Hf(acac)₄ is a white to off-white crystalline powder.[2] It is readily soluble in a range of common organic solvents, including methanol (B129727), ethanol (B145695), chloroform, benzene (B151609), toluene, and ether, but undergoes hydrolysis in water.[2]

Table 1: Physical and Chemical Properties of Hf(acac)₄

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₈HfO₈ | [1] |

| Molecular Weight | 574.93 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~193 °C (decomposes) | [1] |

| Sublimation Temperature | 193 °C | [2] |

| Solubility | Soluble in methanol, ethanol, chloroform, benzene, toluene, ether | [2] |

| Hydrolytic Stability | Hydrolyzes in water | [2] |

Synthesis of Hafnium(IV) Acetylacetonate

Several methods have been reported for the synthesis of Hf(acac)₄. The most common approach involves the reaction of a hafnium precursor, typically hafnium tetrachloride (HfCl₄), with acetylacetone (B45752) (Hacac) in an organic solvent. A base is often employed to facilitate the deprotonation of acetylacetone.

General Synthesis from Hafnium Tetrachloride

This method involves the direct reaction of hafnium tetrachloride with acetylacetone in an organic medium.[1]

Experimental Protocol:

-

Dissolve anhydrous hafnium tetrachloride (HfCl₄) in a suitable non-aqueous solvent such as methanol or ethanol to prevent hydrolysis.[1]

-

Add an excess of acetylacetone to the solution.

-

Introduce a base, such as sodium hydroxide (B78521), to promote the formation of the acetylacetonate anion.[1]

-

The reaction mixture is typically heated to facilitate the reaction.

-

The crude product can be purified by recrystallization, for instance, by dissolving it in benzene and then reprecipitating with petroleum ether.[3]

Two-Step Synthesis via a Hydroxide-Bridged Dimer Intermediate

A novel, high-yield process involves the formation of an intermediate complex, Hf₂(OH)₂(acac)₆, which is then converted to the final Hf(acac)₄ product.[2][4] This method offers the advantage of integrated synthesis and purification, high purity, and avoidance of highly toxic solvents like benzene.[2]

Experimental Protocol:

Step 1: Synthesis of Hf₂(OH)₂(acac)₆ Intermediate

-

Dissolve 40.0 g of anhydrous HfCl₄ in 250 ml of methanol in a 1000 ml reaction flask.[2]

-

Add 74 ml of acetylacetone (Hacac).[2]

-

Adjust the pH of the solution to between 6 and 9 using sodium hydroxide (NaOH). If necessary, back-titrate with Hacac.[2]

-

Heat the reaction mixture at 60°C for 5 hours.[2]

-

Filter to remove any precipitate.[2]

-

Concentrate the reaction solution to dryness to obtain the hydroxyl-bridged hafnium acetylacetonate dimer, Hf₂(OH)₂(acac)₆. A yield of 98% has been reported for this step.[2]

Step 2: Conversion to Hf(acac)₄

-

Add the 60.27 g of the Hf₂(OH)₂(acac)₆ intermediate to 400-800 ml of acetylacetone.[2]

-

Heat the mixture to reflux for 1-4 hours.[2]

-

Filter to remove any insoluble material.[2]

-

Cool the filtrate to allow for the crystallization of Hf(acac)₄.[2]

-

Filter and dry the resulting crystals to obtain the final product. A yield of 88.6% with a purity of 99.52% (determined by HPLC) has been reported.[2]

Characterization of Hafnium(IV) Acetylacetonate

A comprehensive characterization of Hf(acac)₄ is crucial to confirm its identity, purity, and structural integrity.

Structural Characterization

X-ray Crystallography: Single-crystal X-ray diffraction has definitively determined the solid-state structure of Hf(acac)₄.[1] The analysis reveals a monomeric structure where the central hafnium atom is coordinated to four bidentate acetylacetonate ligands.[1] The eight oxygen atoms from the four ligands result in a coordination number of eight for the hafnium center, adopting a square antiprismatic geometry.[1] This coordination renders the molecule chiral.[5]

Spectroscopic Characterization

Table 2: Spectroscopic Data for Hf(acac)₄

| Technique | Wavenumber/Chemical Shift/Wavelength | Assignment | Reference(s) |

| Infrared (IR) Spectroscopy | |||

| 1529–1595 cm⁻¹ | C=O stretching vibrations | [1] | |

| 450–565 cm⁻¹ | Hf-O bond vibrations | [1] | |

| ¹H NMR Spectroscopy | Signals for methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand. A simplified spectrum is often observed due to rapid configurational rearrangements in solution. | [1] | |

| UV-Vis Spectroscopy | 304 nm | Absorption maximum (λmax) | [1] |

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the acetylacetonate ligand to the hafnium center. The binding of the ligand to the metal ion leads to characteristic shifts in the vibrational frequencies of its bonds, particularly the carbonyl (C=O) and metal-oxygen (M-O) bonds.[1] In the IR spectrum of Hf(acac)₄, the C=O stretching vibrations are typically observed in the range of 1529–1595 cm⁻¹.[1] The vibrations corresponding to the hafnium-oxygen (Hf-O) bonds are found at lower frequencies, generally between 450–565 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy confirms the presence of the acetylacetonate ligand by showing signals for the methyl (CH₃) and methine (CH) protons.[1] An interesting feature of Hf(acac)₄ in solution is its dynamic nature. The ligands can undergo rapid configurational rearrangements, which can make them appear equivalent on the NMR timescale, even if they occupy non-equivalent positions in the solid-state structure.[1] This often leads to a simplified spectrum with a single set of peaks for the acetylacetonate ligands.[1]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Thermal analysis provides insights into the volatility and thermal stability of Hf(acac)₄, which are critical properties for its application as a CVD precursor.

Table 3: Thermal Properties of Hf(acac)₄

| Technique | Temperature (°C) | Observation | Reference(s) |

| TGA/DTA | ~190 | Onset of evaporation/weight loss | [3] |

| DTA | 194 | Intense endothermic peak (phase change from solid to gas) | [3] |

| TGA/DTA | 245-250 | Onset of decomposition | [3] |

Studies conducted in both nitrogen and air atmospheres show similar thermal decomposition behavior.[3] Evaporation begins at approximately 190 °C, followed by decomposition at around 245-250 °C, which results in the formation of HfO₂ and gaseous products.[3] The primary gaseous decomposition products include acetylacetone and its thermal reaction species like acetone.[3]

Applications

The primary application of Hf(acac)₄ is as a precursor for the deposition of hafnium dioxide (HfO₂) thin films via techniques like metal-organic chemical vapor deposition (MOCVD).[1] HfO₂ is a high-k dielectric material that has replaced silicon dioxide in the gate stacks of modern transistors. Hf(acac)₄ is also utilized as a catalyst in polymer science, for example, in the synthesis of poly(butylene terephthalate) (PBT).[1]

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of hafnium(IV) acetylacetonate. The detailed protocols and tabulated data provide a valuable resource for researchers working with this important organometallic compound. The well-established characterization techniques allow for rigorous quality control, ensuring the suitability of Hf(acac)₄ for its various high-technology applications.

References

- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]

- 2. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Solubility of Hafnium Acetylacetonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hafnium (IV) acetylacetonate (B107027), with the chemical formula Hf(C₅H₇O₂)₄, is a key organometallic compound utilized as a precursor in the fabrication of hafnium dioxide (HfO₂) thin films via chemical vapor deposition (CVD) and as a catalyst in polymerization processes.[1] Its efficacy in these applications is significantly influenced by its solubility characteristics in organic solvents. This guide provides a comprehensive overview of the known solubility of hafnium acetylacetonate in various organic media, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Qualitative and Semi-Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published in readily available literature, extensive qualitative and semi-quantitative information has been compiled from various sources. The compound is generally described as a white to off-white crystalline powder that is soluble in many common organic solvents.[2][3] This solubility is a critical property for its use in non-aqueous applications such as CVD.[4] The table below summarizes the available information on its solubility in different organic solvents.

| Solvent | Solubility | Remarks | Source(s) |

| Benzene (B151609) | Good | Used as a solvent for dissolving the crude product during purification. | [5][6] |

| Toluene | Soluble | A component of a mixed solvent system for recrystallization. | [2][3] |

| Methanol | Soluble | Mentioned as a conventional organic solvent for Hf(acac)₄. | [2][3] |

| Ethanol | Soluble | Listed as a common organic solvent in which Hf(acac)₄ is soluble. | [2][3] |

| Chloroform | Soluble | Described as a conventional organic solvent for this compound. | [2][3] |

| Ether | Soluble | Noted as a solvent for this compound. | [2][3] |

| Toluene-Hexane (50:50 by weight) | Soluble at elevated temperatures | This mixed solvent system is effective for the recrystallization of this compound, indicating that the compound's solubility is lower at reduced temperatures. | |

| Petroleum Ether | Poorly Soluble / Insoluble | Used as an anti-solvent to reprecipitate the purified complex from a benzene solution. | [5] |

| Water | Insoluble | The compound is reported to be insoluble in water and undergoes hydrolysis. | [7] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

Hafnium (IV) acetylacetonate (Hf(acac)₄), high purity

-

Selected organic solvent (e.g., toluene, analytical grade)

-

Deionized water

-

Methanol (for rinsing)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator with shaking capabilities

-

Conical flasks with stoppers or screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Pre-weighed glass vials

-

Drying oven or vacuum oven

-

Fume hood

-

Magnetic stirrer and stir bars (optional)

-

Thermometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Securely seal the flask to prevent solvent evaporation. c. Place the flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

-

Sample Withdrawal and Filtration: a. Once equilibrium is assumed, cease agitation and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) within the constant temperature bath. b. Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid premature crystallization. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any suspended solid particles.

-

Gravimetric Analysis: a. Record the exact volume of the filtered saturated solution collected. b. Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate slowly under a gentle stream of inert gas. c. Once the bulk of the solvent has evaporated, transfer the vial to a vacuum oven set at a moderate temperature (e.g., 40-50 °C) to dry the solid residue to a constant weight. d. Cool the vial in a desiccator to room temperature before weighing. e. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solid. b. Determine the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formulas:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution withdrawn (mL)) * 100

Solubility (mol/L) = (Mass of dissolved solid (g) / Molar mass of Hf(acac)₄ ( g/mol )) / (Volume of solution withdrawn (mL) / 1000 mL/L)

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed hazard information.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]

- 2. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]

- 3. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]

- 4. americanelements.com [americanelements.com]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. HAFNIUM(IV) 2,4-PENTANEDIONATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Thermal Properties of Hafnium(IV) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium(IV) acetylacetonate (B107027), with the chemical formula Hf(C₅H₇O₂)₄, also known as Hf(acac)₄, is a key organometallic compound. Its volatility and thermal stability make it a critical precursor in various advanced applications, including the deposition of hafnium dioxide (HfO₂) thin films for microelectronics and protective coatings. A thorough understanding of its thermal properties is paramount for optimizing process parameters and ensuring the quality and integrity of the final products. This technical guide provides a comprehensive overview of the thermal behavior of Hafnium(IV) acetylacetonate, detailing its key thermal transitions and providing methodologies for its analysis.

Core Thermal Properties

The thermal behavior of Hafnium(IV) acetylacetonate is characterized by several key events: sublimation, melting, and thermal decomposition. These properties are crucial for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD), where precise temperature control is essential for controlled film growth.

Quantitative Thermal Data

The following table summarizes the key quantitative thermal properties of Hafnium(IV) acetylacetonate gathered from various analytical studies.

| Thermal Property | Temperature (°C) | Temperature (K) | Notes |

| Melting Point | ~193 °C[1][2] | ~466 K | Melts with decomposition.[2] |

| Evaporation/Sublimation | Starts at ~190 °C[3][4][5] | Starts at ~463 K | The compound is readily volatile.[3][4] |

| Optimal Evaporation Range for MOCVD | 190 - 245 °C[3] | 463 - 518 K | This range provides sufficient vapor pressure for efficient transport without significant decomposition. |

| Thermal Decomposition | Starts at 245 - 250 °C[3][4][5] | Starts at 518 - 523 K | The primary solid decomposition product is Hafnium Dioxide (HfO₂).[3] |

Vapor Pressure

Vapor pressure is a critical parameter for MOCVD precursors, as it dictates the mass transport rate to the substrate.

| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) |

| 150 °C[6] | 423 K | ~0.1[6] |

Thermal Decomposition Pathway

The thermal decomposition of Hafnium(IV) acetylacetonate is a complex process that ultimately yields hafnium dioxide. The decomposition begins after the onset of evaporation and proceeds via the breaking of the hafnium-oxygen bonds and the fragmentation of the acetylacetonate ligands.

The primary gaseous byproducts of the decomposition are acetylacetone (B45752) and its subsequent thermal reaction products, including acetone.[3] The solid residue left after complete decomposition has been identified as Hafnium Dioxide (HfO₂).[3]

Experimental Protocols

Accurate determination of the thermal properties of Hafnium(IV) acetylacetonate relies on precise experimental techniques. The most common methods employed are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Thermogravimetric-Differential Thermal Analysis (TG-DTA)

This technique simultaneously measures the change in mass (TGA) and the temperature difference between a sample and a reference (DTA) as a function of temperature.

Objective: To determine the temperatures of evaporation/sublimation and decomposition, as well as the mass loss associated with these events.

Instrumentation: A simultaneous TG-DTA instrument.

Experimental Parameters:

-

Sample Mass: 46-48 mg[3]

-

Heating Rate: 10 °C/min[3]

-

Temperature Interval: 25 - 800 °C[3]

-

Atmosphere: Nitrogen or Air[3]

-

Flow Rate: 40 cm³/min[3]

-

Crucible: Alumina or platinum

Procedure:

-

Accurately weigh 46-48 mg of Hafnium(IV) acetylacetonate into the sample crucible.[3]

-

Place the sample crucible and an empty reference crucible into the TG-DTA instrument.

-

Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 40 cm³/min for a sufficient time to ensure an inert or oxidative atmosphere.[3]

-

Initiate the heating program, ramping the temperature from 25 °C to 800 °C at a constant rate of 10 °C/min.[3]

-

Continuously record the sample mass and the DTA signal as a function of temperature.

-

Analyze the resulting TGA curve for mass loss steps, indicating evaporation and decomposition.

-

Analyze the DTA curve for endothermic (e.g., melting, evaporation) and exothermic (e.g., decomposition) peaks corresponding to the thermal events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is particularly useful for determining the enthalpy changes associated with phase transitions.

Objective: To determine the melting point and enthalpy of fusion of Hafnium(IV) acetylacetonate.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Hermetically sealed aluminum pans are recommended to prevent mass loss due to sublimation before melting.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 150 °C).

-

Ramp the temperature at 10 °C/min to a temperature above the melting point (e.g., 220 °C).

-

Procedure:

-

Accurately weigh 5-10 mg of Hafnium(IV) acetylacetonate into a hermetically sealed aluminum pan.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with dry nitrogen at a constant flow rate.

-

Initiate the temperature program.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the logical workflow for the thermal analysis of Hafnium(IV) acetylacetonate.

Caption: Workflow for the thermal analysis of Hafnium(IV) acetylacetonate.

Conclusion

The thermal properties of Hafnium(IV) acetylacetonate are well-defined, with distinct events of sublimation, melting, and decomposition. A comprehensive understanding of these characteristics, obtained through rigorous experimental techniques such as TG-DTA and DSC, is crucial for its effective use as a precursor in advanced material synthesis. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this important organometallic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. s4science.at [s4science.at]

- 6. qualitest.ae [qualitest.ae]

A Technical Guide to the Thermal Properties of Hafnium (IV) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the melting point and thermal decomposition of Hafnium (IV) acetylacetonate (B107027), Hf(acac)₄. The information presented herein is critical for applications such as Metal-Organic Chemical Vapour Deposition (MOCVD) for the production of hafnium dioxide (HfO₂) thin films, a key material in the semiconductor industry.[1][2]

Thermal Properties Overview

Hafnium (IV) acetylacetonate is a white to off-white solid coordination compound with the formula Hf(C₅H₇O₂)₄.[3] It is a volatile complex, a property that is essential for its use as a precursor in CVD processes.[2][4] Understanding its thermal behavior is paramount for optimizing these processes.

The thermal analysis reveals a multi-stage process. The compound first undergoes a phase transition from solid to gas (sublimation/evaporation) before subsequent thermal decomposition at higher temperatures.[1][4]

The key thermal events for Hafnium (IV) acetylacetonate are summarized in the table below. These values have been determined through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][5][6]

| Property | Temperature (°C) | Associated Process | Atmosphere | Reference |

| Melting Point | 193 | Melts with decomposition | Not specified | [3][4][7] |

| Evaporation/Sublimation Onset | ~190 | Endothermic phase change (Solid to Gas) | Air, Nitrogen, Helium | [1][4][5][6][8] |

| Endothermic Peak (DTA) | 194 | Heat absorption for phase conversion | Air | [1][4] |

| Decomposition Onset | 245 - 250 | Exothermic decomposition | Air, Nitrogen, Helium | [1][4][5][6][8] |

| Decomposition Range | 245 - 580 | Exothermic process forming stable compounds | Air | [1][4] |

Note: The thermal behavior and decomposition products are reportedly similar under both inert (nitrogen, helium) and oxidative (air) atmospheres.[1][5][6][8]

Thermal Decomposition Pathway

The thermal decomposition of Hafnium (IV) acetylacetonate is an exothermic process that begins at approximately 245-250°C.[1][4] The final solid product of this decomposition is Hafnium Dioxide (HfO₂).[1][4]

Analysis of the gaseous byproducts using Gas Chromatography-Mass Spectrometry (GC-MS) at temperatures between 250°C and 400°C reveals the primary decomposition products.[1]

-

Primary Gaseous Product: Acetylacetone (B45752) (the ligand of the complex).

-

Secondary Gaseous Products: Acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone.[1][5][6][8]

These secondary products are believed to derive from the further thermal decomposition and recombination of the initially liberated acetylacetone ligand.[1]

Experimental Protocols

The data presented in this guide are derived from established analytical techniques. The following sections detail the common experimental protocols for the synthesis and thermal analysis of Hafnium (IV) acetylacetonate.

A common method for synthesizing Hf(acac)₄ is as follows:

-

Reaction Setup: Anhydrous hafnium tetrachloride (HfCl₄) is dissolved in methanol (B129727).[1][9][10]

-

Ligand Addition: An excess of acetylacetone (Hacac) is added to the methanol solution.[1]

-

pH Adjustment: The pH of the solution is carefully adjusted to a range of 5-6 by adding sodium hydroxide (B78521) in small portions while heating the mixture for several hours.[1][2]

-

Purification: The crude product is purified. A typical procedure involves dissolving the product in benzene (B151609) and then reprecipitating the pure complex by adding petroleum ether.[1]

Thermogravimetric and Differential Thermal Analysis (TG-DTA) are performed to determine the thermal properties.

-

Instrumentation: A Netzsch STA 409 PG/PC Jupiter thermoanalytical equipment or similar is used.[1]

-

Sample Preparation: A sample mass of approximately 46-48 mg is placed in the instrument's crucible.[1]

-

Atmosphere: The analysis is conducted under a controlled atmosphere, such as nitrogen, air (e.g., 20% O₂ and 80% N₂), or helium, with a constant flow rate (e.g., 40 cm³/min).[1][5]

-

Heating Program: The sample is heated over a temperature range, typically from room temperature (25°C) to 800°C, at a constant heating rate (e.g., 10°C/min).[1]

-

Data Collection: The instrument simultaneously measures the change in sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

To identify the decomposition byproducts, the outlet of the thermal reactor is connected to a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sampling: The gaseous products evolved during the thermal decomposition are sampled at specific temperature intervals (e.g., 250-400°C).[1]

-

Separation: The gas mixture is injected into the gas chromatograph, where individual components are separated based on their physical and chemical properties.

-

Identification: The separated components are then introduced into the mass spectrometer, which provides mass spectra that allow for the identification of each compound.[1]

Visualized Experimental Workflow

The logical flow of the thermal analysis process, from sample preparation to final data interpretation, is illustrated below.

Caption: Experimental workflow for thermal analysis of Hf(acac)₄.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 17475-67-1[Hafnium(Ⅳ) acetylacetonate 97%]- Jizhi Biochemical [acmec.com.cn]

- 8. asianpubs.org [asianpubs.org]

- 9. Growth of hafnium dioxide thin films via metal-organic chemical vapor deposition - ProQuest [proquest.com]

- 10. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]

Spectroscopic Analysis of Hafnium(IV) Acetylacetonate (Hf(acac)₄): An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄), a significant organometallic compound used as a precursor in materials science. The focus is on two primary analytical techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the principles of these techniques as applied to Hf(acac)₄, provides standardized experimental protocols, and presents key spectroscopic data in a structured format. Visualizations of the molecular structure, synthesis pathway, and analytical workflow are included to facilitate a deeper understanding. This guide is intended for researchers, scientists, and professionals in drug development and materials science who work with or are investigating hafnium complexes.

Introduction and Molecular Structure

Hafnium(IV) acetylacetonate, with the chemical formula Hf(C₅H₇O₂)₄, is a white, crystalline solid where a central hafnium ion is coordinated by four bidentate acetylacetonate (acac) ligands.[1][2] Single-crystal X-ray diffraction has confirmed that the eight oxygen atoms from the four ligands coordinate to the hafnium center, resulting in a coordination number of eight.[1] The complex typically adopts a square antiprismatic geometry and is chiral.[2] Spectroscopic analysis is crucial for confirming the coordination of the acac ligands to the hafnium center and for verifying the purity and structural integrity of the compound.

Caption: Coordination of the central Hf(IV) ion with four bidentate acetylacetonate ligands.

Synthesis of Hf(acac)₄

A common and effective method for synthesizing Hafnium(IV) acetylacetonate is through the reaction of a hafnium salt with acetylacetone (B45752) in a suitable solvent, with a base to facilitate the deprotonation of acetylacetone.[2][3]

Experimental Protocol

A reported method involves the reaction of anhydrous hafnium tetrachloride (HfCl₄) with an excess of acetylacetone in a methanol (B129727) solution.[3] A base, such as sodium hydroxide, is added incrementally to the reaction mixture while heating over several hours to adjust the pH to a range of 5 to 6.[3] The final product, Hf(acac)₄, can then be purified.[3] Research has also indicated the formation of a hydroxyl-bridged dimeric intermediate, Hf₂(OH)₂(acac)₆, during synthesis in a methanol-based system, especially when the pH is adjusted to the 6-9 range.[1] This intermediate can be converted to the final Hf(acac)₄ product by refluxing with additional acetylacetone.[1]

Caption: General workflow for the synthesis of Hafnium(IV) acetylacetonate.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique to confirm the successful coordination of the acetylacetonate ligand to the hafnium metal center. The binding of the ligand to the metal ion results in characteristic shifts in the vibrational frequencies of its bonds, particularly the carbonyl (C=O) and metal-oxygen (Hf-O) bonds.[1]

Experimental Protocol

-

Sample Preparation: For solid-state analysis, a small amount of the synthesized Hf(acac)₄ powder is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000–400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of Hf(acac)₄ is characterized by the absence of the free acetylacetone C=O stretching band (typically around 1725 cm⁻¹) and the appearance of new bands corresponding to the coordinated ligand. The key absorption bands are summarized below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C=O Stretching | 1595–1529 | [1] |

| Hf-O Stretching | 565–450 | [1] |

The bands in the 1595–1529 cm⁻¹ region are attributed to the stretching vibrations of the C=O and C=C bonds within the chelate ring, which are coupled. The vibrations corresponding to the hafnium-oxygen (Hf-O) bonds are observed at lower frequencies, typically in the 450–565 cm⁻¹ range.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of Hf(acac)₄ in solution.[1] Since Hafnium(IV) has a d⁰ electron configuration, its complexes are diamagnetic, resulting in sharp, well-resolved NMR spectra.[4]

Experimental Protocol

-

Sample Preparation: A few milligrams of Hf(acac)₄ are dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse programs are used.

Data Interpretation

The NMR spectra confirm the presence of the acetylacetonate ligand. An important feature of eight-coordinate complexes like Hf(acac)₄ is their dynamic nature in solution.[1] The ligands can undergo rapid configurational rearrangements, which makes all four acac ligands appear equivalent on the NMR timescale.[1] This phenomenon leads to a simplified spectrum showing only a single set of peaks for the acetylacetonate ligands, even if the solid-state structure has non-equivalent ligand environments.[1]

¹H NMR: The proton NMR spectrum will show two characteristic signals:

-

A singlet corresponding to the methine proton (CH).

-

A singlet corresponding to the methyl protons (CH₃).

¹³C NMR: The carbon NMR spectrum will typically show three signals corresponding to the three unique carbon environments in the equivalent acac ligands:

-

Carbonyl carbon (C=O).

-

Methine carbon (CH).

-

Methyl carbon (CH₃).

| Nucleus | Proton/Carbon Type | Expected Signal Characteristics | Reference |

| ¹H | Methine (CH) | Singlet | [1] |

| ¹H | Methyl (CH₃) | Singlet | [1] |

| ¹³C | Carbonyl (C=O) | Signal in the downfield region (e.g., ~188 ppm in DMSO for an intermediate) | [1] |

| ¹³C | Methine (CH) | Signal in the olefinic region (e.g., ~102.5 ppm in DMSO for an intermediate) | [1] |

| ¹³C | Methyl (CH₃) | Signal in the upfield region (e.g., ~26.7 ppm in DMSO for an intermediate) | [1] |

Note: Specific chemical shifts can vary depending on the solvent and concentration. The ppm values listed are for the Hf₂(OH)₂(acac)₆ intermediate and serve as an approximate reference.

Caption: Logical workflow for the spectroscopic characterization of Hf(acac)₄.

Conclusion

The spectroscopic analysis of Hf(acac)₄ by IR and NMR techniques provides definitive evidence for its structure and purity. IR spectroscopy confirms the coordination of the acetylacetonate ligand through characteristic shifts in the C=O and the appearance of Hf-O vibrational bands. NMR spectroscopy reveals the diamagnetic nature and dynamic behavior of the complex in solution, resulting in a characteristically simple spectrum. Together, these methods form an essential part of the characterization process for this important hafnium precursor.

References

Unraveling the Square Antiprismatic Geometry of Hf(acac)4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and structural characterization of tetrakis(acetylacetonato)hafnium(IV), or Hf(acac)4, with a focus on its distinct square antiprismatic geometry. This coordination complex is a key precursor in materials science, particularly for the deposition of hafnium dioxide (HfO2) thin films, and serves as a catalyst in polymerization reactions. A thorough understanding of its molecular structure is paramount for optimizing its application in these and other advanced fields, including potential considerations in drug development where hafnium complexes are being explored.

Molecular Structure and Geometry

The solid-state structure of Hf(acac)4 has been unequivocally determined by single-crystal X-ray diffraction.[1] The central hafnium(IV) ion is coordinated to four bidentate acetylacetonate (B107027) (acac) ligands. Each acac ligand binds to the hafnium center through two oxygen atoms, resulting in a coordination number of eight.

The coordination polyhedron of Hf(acac)4 is a square antiprism.[1][2][3] This geometry is characterized by two square faces on the top and bottom of the polyhedron, with the vertices of the top face twisted by 45 degrees relative to the vertices of the bottom face. This arrangement provides a stable configuration for the eight-coordinate hafnium center. The molecule possesses D2 molecular symmetry, rendering it chiral.[4]

Crystallographic Data

The crystallographic parameters for Hf(acac)4 have been determined from single-crystal X-ray diffraction data. The compound crystallizes in the monoclinic system with the space group C2/c.[1][2] Key crystallographic data are summarized in Table 1.

| Parameter | Value |

| Chemical Formula | C20H28HfO8 |

| Molecular Weight | 574.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 21.5493(4) Å |

| b | 8.36720(10) Å |

| c | 13.9905(3) Å |

| β | 116.5550(10)° |

| Z | 4 |

| Calculated Density | 1.692 g/cm³ |

| Hf-O Bond Distances | 2.153 – 2.191 Å |

Data sourced from references.[1][2]

Experimental Protocols

Synthesis of Hf(acac)4

Two primary methods for the synthesis of Hf(acac)4 are prevalent in the literature.

Method 1: From Hafnium Oxychloride

This method utilizes hafnium oxychloride as the starting material in an aqueous medium.

-

Procedure:

-

An excess of 25% acetylacetone (B45752) is added to a solution of hafnium oxychloride in water.

-

The pH of the solution is adjusted to 1.45 using a dilute sodium carbonate solution.

-

The mixture is kept at 0°C for several hours to facilitate the precipitation of the crude Hf(acac)4 product.

-

The crude product is collected and dissolved in benzene (B151609).

-

Recrystallization is achieved by the addition of petroleum ether to the benzene solution, yielding the purified Hf(acac)4.

-

The reported yield for this method is 76%.

-

Method 2: From Anhydrous Hafnium Tetrachloride

This approach involves a two-step process starting with anhydrous hafnium tetrachloride in a non-aqueous solvent.

-

Step 1: Synthesis of the Intermediate Complex, Hf2(OH)2(acac)6

-

40.0 g of anhydrous hafnium tetrachloride (HfCl4) is dissolved in 250 ml of methanol (B129727) in a 1000 ml reaction flask.

-

74 ml of acetylacetone (Hacac) is added to the solution.

-

The pH of the solution is adjusted to a range of 6 to 9 with sodium hydroxide (B78521) (NaOH).

-

The reaction mixture is heated at 60°C for 5 hours.

-

Any precipitate is removed by filtration.

-

The filtrate is concentrated to dryness to obtain the hydroxyl-bridged dimeric intermediate, Hf2(OH)2(acac)6. The reported yield is 98%.

-

-

Step 2: Conversion to Hf(acac)4

-

60.27 g of the intermediate complex, Hf2(OH)2(acac)6, is added to 400-800 ml of acetylacetone.

-

The mixture is heated to reflux for 1-4 hours.

-

Insoluble materials are removed by filtration.

-

The solution is cooled to allow for the crystallization of Hf(acac)4.

-

The crystalline product is collected by filtration and dried. The reported yield is 88.6%, with a purity of 99.52% as determined by high-performance liquid chromatography.

-

Caption: Workflow for the synthesis of Hf(acac)4 via the intermediate complex.

Single-Crystal X-ray Diffraction

The determination of the molecular structure of Hf(acac)4 is achieved through single-crystal X-ray diffraction. The general workflow for this technique is as follows:

-

1. Crystal Selection and Mounting:

-

A suitable single crystal of Hf(acac)4 is selected under a microscope. The ideal crystal should have well-defined faces and be free of cracks or other imperfections.

-

The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage during data collection.

-

-

2. Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. This process, known as the rotation method, ensures that all possible reflections are measured.

-

The intensity and position of the diffracted X-ray beams are recorded by the detector.

-

-

3. Data Processing:

-

The collected diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

-

Integration: Measuring the intensity of each reflection.

-

Scaling and Merging: Correcting for experimental variations and merging equivalent reflections to create a unique dataset.

-

-

-

4. Structure Solution and Refinement:

-

The positions of the hafnium and other heavy atoms are determined from the diffraction data using methods such as the Patterson or direct methods.

-

The positions of the remaining non-hydrogen atoms are located from a difference Fourier map.

-

The atomic positions and thermal parameters are refined using a least-squares method to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

-

References

Chiral Properties of Hafnium Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction